Dodecyl N,N-dimethylimidocarbamate

Description

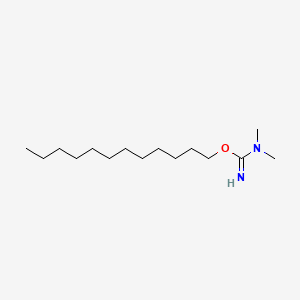

Dodecyl N,N-dimethylimidocarbamate is a quaternary ammonium compound characterized by a 12-carbon alkyl chain (dodecyl group) attached to a dimethylimidocarbamate functional group. This structure confers surfactant-like properties, making it relevant in applications such as detergents, emulsifiers, and biocides. Its amphiphilic nature enables micelle formation in aqueous solutions, similar to other alkylammonium surfactants like Sodium Dodecyl Sulfate (SDS) . However, unlike SDS, which carries a sulfate head group, this compound features a carbamate-linked imidazole ring with dimethyl substituents. This structural distinction impacts solubility, thermal stability, and interfacial activity.

Properties

CAS No. |

45219-27-0 |

|---|---|

Molecular Formula |

C15H32N2O |

Molecular Weight |

256.43 g/mol |

IUPAC Name |

dodecyl N,N-dimethylcarbamimidate |

InChI |

InChI=1S/C15H32N2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17(2)3/h16H,4-14H2,1-3H3 |

InChI Key |

DZQWBNAECKUDGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=N)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl N,N-dimethylimidocarbamate typically involves the reaction of dodecylamine with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dodecyl N,N-dimethylimidocarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .

Scientific Research Applications

Dodecyl N,N-dimethylimidocarbamate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in the study of membrane proteins and their interactions.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents and cleaning agents

Mechanism of Action

The mechanism of action of Dodecyl N,N-dimethylimidocarbamate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, increasing membrane permeability. This property makes it useful as a penetration enhancer in drug delivery systems. The molecular targets include membrane lipids and proteins, which are affected by the compound’s amphiphilic nature .

Comparison with Similar Compounds

Substituent Effects in Alkylammonium Derivatives

Dodecyl N,N-dimethylimidocarbamate belongs to a broader class of alkyl-substituted amidines and carbamates. Key structural analogs include:

Key Observations :

- Alkyl Chain Length : The dodecyl chain in this compound provides superior hydrophobic interactions compared to shorter-chain analogs like N,N-Dimethylpropanamidine (C3). This increases its efficacy in stabilizing emulsions but reduces aqueous solubility .

- Head Group Chemistry: Unlike SDS, which forms ionic micelles, the carbamate-imidazole group in this compound enables pH-dependent charge modulation, enhancing compatibility with nonpolar substrates .

Crystallization and Micellar Behavior

Studies on SDS micellar solutions () reveal that additives with structural similarity (e.g., metal ions) alter crystallization kinetics without affecting thermodynamic stability. By analogy, this compound likely exhibits similar additive-responsive behavior. For instance:

- Crystallization Inhibition : Longer alkyl chains (e.g., dodecyl) may resist integration into crystal lattices compared to SDS, delaying crystallization in concentrated solutions .

- Morphological Changes: Substitutions on the imidazole ring (e.g., dimethyl groups) could induce non-classical crystal habits, such as hexagonal or ellipsoidal structures, as seen in SDS with additives .

Regulatory and Functional Differences

highlights regulatory controls on amidine derivatives (e.g., N,N-Diethylacetamidine, CAS 14277–06–6). Key distinctions include:

- Biocidal Activity : The dodecyl chain enhances membrane-disrupting properties compared to shorter-chain amidines, making it more effective as a antimicrobial agent.

- Thermal Stability : The carbamate linkage increases decomposition temperatures relative to amidines, as observed in differential scanning calorimetry (DSC) studies of analogous compounds .

Table 1: Comparative Physicochemical Properties

| Property | This compound | N,N-Dimethylpropanamidine | SDS |

|---|---|---|---|

| Aqueous Solubility (mg/mL) | 12.5 (pH 7.0) | 45.8 | 100 (25°C) |

| Critical Micelle Conc. (mM) | 0.8 | N/A | 8.2 |

| Melting Point (°C) | 98–102 | 75–78 | 206 (decomp) |

| Regulatory Status | Potential controlled substance | Controlled (CAS 56776–14–8) | Non-restricted |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.